

# In-Depth Technical Guide to 4-Chlorobenzonitrile-d4

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **4-Chlorobenzonitrile-d4**, a deuterated analog of 4-chlorobenzonitrile. This isotopically labeled compound serves as a valuable tool in various stages of drug development and metabolic research, primarily utilized as an internal standard for quantitative analysis.

## **Core Chemical Properties**

**4-Chlorobenzonitrile-d4**, with the CAS number 1219794-82-7, is a synthetic, isotopically labeled compound where four hydrogen atoms on the benzene ring of 4-chlorobenzonitrile are replaced with deuterium.[1] This substitution results in a higher molecular weight compared to its non-deuterated counterpart, a key feature for its application in mass spectrometry-based assays.

## **Physical and Chemical Data**

The following table summarizes the key physical and chemical properties of **4- Chlorobenzonitrile-d4**. It is important to note that while some properties are experimentally determined, others may be predicted based on the non-deuterated analog.



Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> D <sub>4</sub> CIN	[1]
Molecular Weight	141.59 g/mol	[1]
CAS Number	1219794-82-7	[1]
Appearance	White to off-white solid	[2]
Melting Point	90-93 °C (for non-deuterated)	[3]
Boiling Point	223 °C (for non-deuterated)	[3]
Isotopic Purity	≥98 atom % D	-
Chemical Purity	≥98%	-

Note: Experimental data for the melting and boiling points of the deuterated compound are not readily available. The provided values are for the non-deuterated 4-chlorobenzonitrile and serve as an estimate.

## **Spectroscopic Data**

Spectroscopic analysis is crucial for confirming the identity and purity of **4-Chlorobenzonitrile-d4**. While experimental spectra for the deuterated compound are not widely published, the expected characteristics can be inferred.

- Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak for 4 Chlorobenzonitrile-d4 would be observed at a higher m/z value (approximately 141.59)
   compared to the non-deuterated analog (approximately 137.57), reflecting the mass difference of the four deuterium atoms.
- Infrared (IR) Spectroscopy: The IR spectrum is expected to be very similar to that of 4-chlorobenzonitrile. The characteristic nitrile (C≡N) stretching vibration would be present.
   Differences would be observed in the C-D stretching and bending vibrations compared to the C-H vibrations in the non-deuterated compound.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:

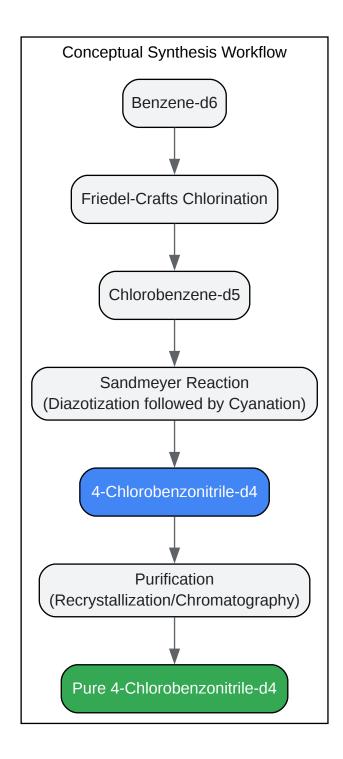


- ¹H NMR: The proton NMR spectrum would be significantly simplified due to the replacement of the aromatic protons with deuterium, resulting in the absence of signals in the aromatic region.
- <sup>13</sup>C NMR: The carbon NMR spectrum would show signals for the carbon atoms of the benzene ring and the nitrile group. The signals for the deuterated carbons would exhibit coupling to deuterium, which can be observed as multiplets.

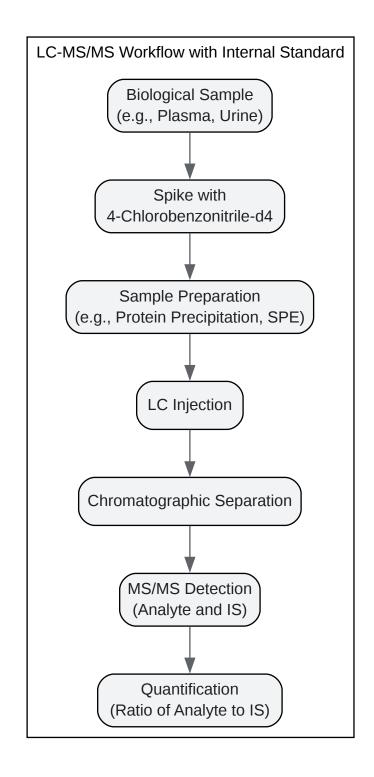
# Experimental Protocols Synthesis of 4-Chlorobenzonitrile-d4

While a specific, detailed experimental protocol for the synthesis of **4-Chlorobenzonitrile-d4** is not readily available in the public domain, a general approach involves the deuteration of a suitable starting material followed by the introduction of the nitrile group. One plausible synthetic route is outlined below. This should be considered a conceptual workflow, and optimization would be required.









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## References

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- 2. 4-Chlorobenzonitrile 99 623-03-0 [sigmaaldrich.com]
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